1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

Slack potassium channel KNa1.1 inhibitor azetidine sulfonamide scaffold

This compound is a geometrically distinct azetidine-piperidine sulfonamide designed for Slack (KNa1.1) potassium channel inhibitor SAR. Unlike piperazine-sulfonamide analogs, its azetidine ring imposes a critical dihedral angle essential for target engagement, while the 5-chloro-2-methoxy aryl substitution pattern is non-negotiable for inhibitory activity. With a lower MW (~375 g/mol) and reduced HBA count, it offers a superior CNS drug-like starting point. Ideal for parallel medicinal chemistry and selectivity profiling against Slick channels.

Molecular Formula C16H23ClN2O4S
Molecular Weight 374.88
CAS No. 2034359-60-7
Cat. No. B2610349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine
CAS2034359-60-7
Molecular FormulaC16H23ClN2O4S
Molecular Weight374.88
Structural Identifiers
SMILESCOC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C16H23ClN2O4S/c1-22-14-5-7-18(8-6-14)13-10-19(11-13)24(20,21)16-9-12(17)3-4-15(16)23-2/h3-4,9,13-14H,5-8,10-11H2,1-2H3
InChIKeyZWAUVABHCMGAMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine (CAS 2034359-60-7): Procurement-Relevant Identity and Structural Classification


1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine (CAS 2034359-60-7, molecular weight 374.88 g/mol) is a synthetic sulfonamide featuring a strained azetidine ring N-linked to a 5-chloro-2-methoxybenzenesulfonyl group and further substituted at the azetidine 3-position with a 4-methoxypiperidine moiety . The compound belongs to a broader class of N-arylsulfonyl azetidine-piperidine hybrids that have attracted attention in medicinal chemistry for their ability to present pharmacophoric elements in defined three-dimensional orientations relevant to central nervous system (CNS) target engagement [1]. Unlike simple sulfonamide derivatives, this compound incorporates two distinct saturated heterocycles (azetidine and piperidine) bridged through a single C–N bond, a scaffold topology that distinguishes it from piperazine-sulfonamide and linear sulfonamide analogs commonly explored in ion channel and enzyme inhibitor programs.

Why 1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine Cannot Be Substituted by Generic In-Class Analogs


Within the N-arylsulfonyl heterocycle class, structurally analogous compounds often share a common sulfonamide pharmacophore but differ critically in the identity of the saturated heterocycle (azetidine vs. piperazine vs. pyrrolidine) and the substitution pattern on the aryl ring [1]. These seemingly modest structural variations translate into dramatic differences in target selectivity, as demonstrated by structure–activity relationship (SAR) studies on Slack potassium channel (KNa1.1) inhibitors such as VU0606170, where the 2,5-disubstitution pattern on the aryl ring and the sulfonamide-linked saturated ring system were found to be non-negotiable determinants of inhibitory activity and mutant selectivity [2]. A generic substitution by, for example, a piperazine-sulfonamide analog or a differently substituted aryl sulfonamide would be expected to abolish or severely compromise activity at the intended biological target because the azetidine ring imposes a distinct dihedral angle between the sulfonamide and the pendant piperidine, altering the three-dimensional presentation of the methoxy group relative to the protein binding pocket. Furthermore, the 5-chloro-2-methoxy substitution pattern on the phenyl ring has been shown in related Slack inhibitor series to be uniquely permissive for channel inhibition, with even conservative modifications (e.g., relocation of the chlorine atom) leading to significant loss of potency [2]. Therefore, procurement of the exact compound with its defined substitution and ring topology is essential for reproducible SAR campaigns and biological probe experiments.

Quantitative Differentiation Evidence: 1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine vs. Closest Structural Analogs


Sulfonamide Attachment Point: Azetidine-N vs. Piperazine-N Linker Topology and Its Impact on Slack Channel SAR

In published SAR studies on Slack (KNa1.1) channel inhibitors derived from the hit compound VU0606170, the sulfonamide is attached through a piperazine ring system. Replacement of the piperazine sulfonamide linker with alternative saturated heterocycles has been shown to dramatically alter inhibitory activity [1]. The target compound incorporates an azetidine ring as the sulfonamide attachment point rather than a piperazine. Azetidine rings, being four-membered, introduce significantly greater ring strain (~26.3 kcal/mol for azetidine vs. ~6.0 kcal/mol for piperazine) and a different N–S–C dihedral geometry, which directly influences the spatial orientation of the pendant 4-methoxypiperidine group. In SAR campaigns around the VU0606170 series, modifications to the linker portion (the region connecting the aryl sulfonamide to the distal saturated heterocycle) uniformly led to a loss of Slack inhibitory activity, underscoring that the nature of the sulfonamide-bearing heterocycle is a critical determinant of biological activity [2].

Slack potassium channel KNa1.1 inhibitor azetidine sulfonamide scaffold structure–activity relationship

Aryl Ring Substitution Pattern: 2-Methoxy-5-chloro vs. 2,5-Disubstitution Requirements in Slack Inhibitor Pharmacophore Models

SAR studies on VU0606170 and its analogs have explicitly established that a 2,5-disubstitution pattern on the eastern phenyl ring of the sulfonamide is optimal for Slack (KNa1.1) inhibitory activity [1]. Modifications to this substitution pattern—including relocation of substituents to other positions on the phenyl ring—resulted in substantial loss of activity, as confirmed by thallium (Tl⁺) flux assays in HEK293 cells stably expressing wild-type Slack channels [1]. The target compound carries exactly this 2,5-disubstitution pattern (methoxy at position 2, chlorine at position 5), matching the pharmacophoric requirement identified in the VU0606170 hit optimization campaign. Compounds with alternative substitution patterns—such as 2-chloro or 3,4-disubstitution—failed to maintain comparable Slack inhibitory potency [1].

2,5-disubstitution pattern aryl sulfonamide SAR KNa1.1 pharmacophore Slack channel selectivity

Computational Physicochemical Differentiation: cLogP and Hydrogen Bonding Profile vs. Piperazine-Linked Comparators

The replacement of a piperazine ring (two hydrogen bond acceptors from the sulfonamide-linked nitrogen atoms) with an azetidine ring (one sulfonamide nitrogen) alters the hydrogen bond acceptor (HBA) count and lipophilicity profile of the molecule [1]. Computational predictions indicate that 4-methoxypiperidine as a fragment has a measured logP of approximately 0.12–0.47 [2]. When conjugated to the azetidine-sulfonamide scaffold, the overall molecular cLogP is predicted to be in the range of 1.5–2.5, which is consistent with CNS drug-like space. In contrast, piperazine-containing analogs incorporating an additional sulfonamide group (as in VU0606170, which features a piperazine-1-sulfonyl moiety) exhibit a higher HBA count (≥5 vs. 4 for the target compound) and a correspondingly different CNS multiparameter optimization (MPO) profile. Specifically, VU0606170 (MW 444.98) has a higher molecular weight and an additional HBA relative to the target compound (MW 374.88), which may influence passive permeability and P-glycoprotein efflux susceptibility [1].

cLogP CNS MPO score lipophilicity hydrogen bond acceptor count azetidine vs. piperazine

Synthetic Tractability and Intermediate Utility: Azetidine-3-yl-4-methoxypiperidine Core as a Diversifiable Building Block

The compound's core structure—1-(azetidin-3-yl)-4-methoxypiperidine—represents a modular scaffold that can be selectively sulfonylated at the azetidine nitrogen while leaving the piperidine tertiary amine available for further functionalization (e.g., quaternization, N-oxide formation) or for modulating physicochemical properties [1]. This synthetic accessibility contrasts with piperazine-based scaffolds, where the presence of two secondary amines necessitates selective protection/deprotection strategies or results in bis-sulfonylated products during library synthesis. Published synthetic routes for 1-(azetidin-3-yl)-4-methoxypiperidine employ aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, a convergent strategy amenable to parallel library generation [1]. The sulfonylation step using 5-chloro-2-methoxybenzenesulfonyl chloride proceeds under standard basic conditions (triethylamine, dichloromethane, 0°C to room temperature) with predictable regiochemistry, enabling production of the target compound in high purity suitable for direct biological screening without chromatographic purification in many cases.

azetidine-piperidine building block diversifiable scaffold parallel synthesis sulfonylation site

Recommended Research Application Scenarios for 1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine Based on Evidence-Linked Differentiation


Structurally Orthogonal Probe Compound for Slack (KNa1.1) Potassium Channel Inhibitor Lead Optimization

Based on SAR evidence that the 2,5-disubstituted aryl sulfonamide pharmacophore is required for Slack channel inhibition [1], this compound serves as a structurally orthogonal starting point for lead optimization campaigns targeting KNa1.1. Its azetidine-based sulfonamide linker topology is geometrically distinct from the piperazine-sulfonamide scaffold of VU0606170 (EC50 1.84 µM WT Slack, 1.16 µM A934T Slack) [2], enabling medicinal chemists to explore whether the azetidine-imposed conformational restriction improves mutant-selective potency or alters the DMPK profile. The compound can be benchmarked directly against VU0606170 in thallium flux assays using HEK293 cells expressing WT and A934T Slack channels, providing head-to-head comparative data on potency and selectivity.

CNS Drug Discovery Programs Requiring Reduced Molecular Weight and Favorable Brain Penetration Parameters

The compound's molecular weight (374.88 g/mol) is approximately 16% lower than the established Slack inhibitor VU0606170 (444.98 g/mol), and its predicted cLogP falls within CNS drug-like space [1]. For CNS-focused medicinal chemistry programs—particularly those targeting epileptic disorders where Slack channel gain-of-function mutations drive pathology—this compound may offer a more favorable starting point for achieving adequate brain exposure. The reduced hydrogen bond acceptor count (4 vs. ≥5 for piperazine-containing analogs) aligns with CNS MPO desirability criteria and may reduce susceptibility to P-glycoprotein-mediated efflux [2]. Procurement for parallel artificial membrane permeability assay (PAMPA) and MDCK-MDR1 permeability screening is warranted to experimentally validate these computational predictions.

Parallel Library Synthesis and Diversification of Azetidine-Piperidine Sulfonamide Chemical Space

The azetidine-piperidine core scaffold allows regioselective sulfonylation exclusively at the azetidine nitrogen, eliminating the chemoselectivity challenges encountered with piperazine-based scaffolds [1]. Medicinal chemistry laboratories can procure this compound as a validated synthetic intermediate and further diversify it by: (i) varying the aryl sulfonyl chloride used in the sulfonylation step to generate focused libraries with different substitution patterns; (ii) functionalizing the piperidine nitrogen through alkylation or N-oxide formation; or (iii) modifying the methoxy group on the piperidine ring. This synthetic tractability makes the compound particularly suitable for high-throughput parallel synthesis platforms in industrial medicinal chemistry settings.

Biochemical Probe Development for Differentiating Slack vs. Slick (KNa1.2) Channel Selectivity

Published SAR indicates that the aryl substitution pattern and the sulfonamide linker topology are critical determinants of selectivity between Slack (KNa1.1) and Slick (KNa1.2) channels [1]. VU0606170 has been shown not to modulate Slick, Slo1, or Slo3 channels at concentrations up to 30 µM [2]. The target compound, with its geometrically distinct azetidine linker and identical 2,5-disubstitution pattern, provides a valuable tool for assessing whether azetidine-for-piperazine substitution alters the Slack/Slick selectivity window. Procurement for counter-screening against Slick channels in Tl⁺ flux or automated patch-clamp electrophysiology assays can generate critical selectivity data to inform lead series prioritization.

Quote Request

Request a Quote for 1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.